(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
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Overview
Description
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is a complex organic compound with the molecular formula C26H25N3O2S and a molecular weight of 443.57 g/mol
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including infectious diseases and cancer.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
Target of Action
The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone, also known as EBP, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall and eventually causing cell death .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Result of Action
The result of EBP’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting DprE1 and disrupting the arabinogalactan biosynthesis pathway, EBP weakens the bacterial cell wall, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the pathogenesis of tuberculosis .
Cellular Effects
The cellular effects of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone are currently unknown. Benzothiazole derivatives have been shown to inhibit the growth of M. tuberculosis, indicating that they may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. Benzothiazole derivatives have been shown to inhibit the growth of M. tuberculosis, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of the piperazine moiety and the phenoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
- (4-(4-Propylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
- (4-(4-Butylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
Uniqueness
The uniqueness of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a wide range of applications, from scientific research to industrial production.
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-2-19-9-8-14-23-24(19)27-26(32-23)29-17-15-28(16-18-29)25(30)21-12-6-7-13-22(21)31-20-10-4-3-5-11-20/h3-14H,2,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXMWPWSAICHKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.